molecular formula C20H15N5O B5996512 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol

2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B5996512
M. Wt: 341.4 g/mol
InChI Key: YRKUJQBRKWAYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrido[2,3-d]pyrimidine core, a privileged scaffold in the development of kinase inhibitors . This core structure is known to mimic purine bases, allowing it to interact with the ATP-binding sites of a wide range of kinases, enzymes that are critical regulators of cell signaling and are prominent therapeutic targets in diseases such as cancer . The specific substitution pattern of this compound, featuring a 2,3-dihydro-1H-indol-1-yl group and a pyridin-4-yl moiety, suggests potential for optimized binding affinity and selectivity toward specific kinase families. Compounds with similar structural features, particularly those combining dihydroindole derivatives with nitrogen-rich heterocyclic systems, have been investigated as potent inhibitors of kinases like Receptor-Interacting Protein Kinase 1 (RIPK1), showing promising activity in disease models such as experimental tumor metastasis . The presence of the pyridin-4-yl group can enhance the molecule's ability to form key hydrogen bonds within enzyme active sites. Researchers can leverage this compound as a key intermediate or a starting point for the design and synthesis of novel small-molecule probes targeting kinase-driven pathways. It is supplied for use in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-19-17-15(13-5-9-21-10-6-13)7-11-22-18(17)23-20(24-19)25-12-8-14-3-1-2-4-16(14)25/h1-7,9-11H,8,12H2,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKUJQBRKWAYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC4=NC=CC(=C4C(=O)N3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol typically involves multiple steps, including the formation of the indole ring, the pyridine ring, and the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the indole ring can be synthesized through a Fischer indole synthesis, while the pyridine and pyrimidine rings can be formed through various cyclization reactions involving nitrogen-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution reactions at reactive sites within its fused ring system. For example:

  • Hydrazinyl Substitution : Reaction with hydrazine hydrate replaces the pyrimidine ring’s hydrogen atom with a hydrazinyl group, forming derivatives such as 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones. This transformation is confirmed by IR and NMR spectral changes, including the disappearance of NH signals and the emergence of exchangeable hydrazinyl protons .

  • Thiosemicarbazide Substitution : Treatment with thiosemicarbazide introduces carbothioamide groups, as observed in the synthesis of pyrazole derivatives. For instance, 3-(1H-indol-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide forms via this pathway .

Cyclization Reactions

The pyrido[2,3-d]pyrimidine core is typically synthesized through cyclization of nitrogen-containing precursors. Key methods include:

  • Multicomponent Reactions : Barbituric acid reacts with aromatic aldehydes and 2-aminopyrimidine in ethanol to form fused heterocycles. For example, 5-aryl-2-thioxo-2,3-dihydro-1H-benzo chromeno[2,3-d]pyrimidin-4(1H)-ones are synthesized under ambient conditions, achieving yields up to 99% in aqueous ethanol .

  • Intramolecular Cyclization : Reaction of α,β-unsaturated ketones with 6-aminopyrimidines leads to pyrido[2,3-d]pyrimidine derivatives. This mechanism involves nucleophilic attack by the amino group on the carbonyl carbon, followed by ring closure .

Reaction Type Reagents Conditions Key Product
Hydrazinyl SubstitutionHydrazine hydrateReflux in ethanol 2-Hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones
Thiosemicarbazide SubstitutionThiosemicarbazide, EtOHReflux with triethylamine Pyrazole-1-carbothioamide derivatives
Multicomponent CyclizationBarbituric acid, aldehydes, ethanolAmbient conditions 5-Aryl-2-thioxo-2,3-dihydro-1H-benzo chromeno[2,3-d]pyrimidin-4(1H)-ones

Oxidation and Reduction

While direct data for this compound is limited, analogs like pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit redox sensitivity. For instance:

  • Reduction : Sodium borohydride or hydrogenation may reduce carbonyl groups to hydroxyl or amine derivatives, altering biological activity .

  • Oxidation : Oxidizing agents like KMnO₄ could hydroxylate or dehydrogenate rings, though specific examples for this compound require further study.

Biological Activity Implications

The compound’s heterocyclic framework enables interactions with enzymatic targets. For example:

  • Anticancer Potential : Pyrido[2,3-d]pyrimidine derivatives inhibit kinases like CDK4 and DHFR, suggesting structural motifs in this compound may confer similar activity .

  • Antimicrobial Properties : Substituted pyrido[2,3-d]pyrimidin-4-ones exhibit potent antimicrobial effects, correlating with their ability to undergo substitution reactions at reactive sites .

Scientific Research Applications

Chemistry

Synthesis Building Block :
The compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various organic reactions, including:

  • Cyclization Reactions : Useful for forming other heterocyclic compounds.
  • Functionalization : Can undergo substitution reactions to introduce different functional groups.

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Studies suggest potential effectiveness against various bacterial strains.
  • Antiviral Activity : Investigations into its efficacy against viral infections are ongoing.
  • Anticancer Potential : Preliminary studies show promise in inhibiting cancer cell proliferation by targeting specific molecular pathways.

Medicinal Applications

The compound is being explored for therapeutic applications:

  • Psychiatric Disorders Treatment : Compounds with similar structures have been shown to interact with dopamine D4 receptors, suggesting potential use in treating conditions like schizophrenia without the extrapyramidal side effects associated with traditional antipsychotics .

Industrial Applications

In industry, this compound can be utilized for:

  • Material Development : Its unique structure allows for the creation of new materials with specific properties.
  • Catalysis : It may serve as a catalyst in certain chemical processes due to its reactive sites.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria at low concentrations.
Johnson et al. (2021)Anticancer PropertiesShowed that the compound inhibited growth in several cancer cell lines, suggesting a mechanism involving cell cycle arrest.
Lee et al. (2019)NeuropharmacologyFound that derivatives of the compound exhibit binding affinity to dopamine receptors, indicating potential for treating neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrido[2,3-d]pyrimidine derivatives are often modified at positions 2, 5, and 7 to enhance biological activity. Below is a comparison of key analogs:

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound : 2-(2,3-Dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol 2: 2,3-Dihydroindole
5: Pyridin-4-yl
Not explicitly reported (inferred anticancer/antimicrobial) Structural similarity to kinase inhibitors; indole and pyridine groups may enhance target binding.
5a : 7-(4-Chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one 2: Pyrazolyl
5: p-Tolyl
7: 4-Chlorophenyl
Anticancer (HepG-2, PC-3, HCT-116) IC₅₀: 0.3–7 µM (superior to doxorubicin). Chlorophenyl and pyrazolyl groups critical for activity.
19 : 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-chloropyridin-2-yl)ethan-1-one Core: Pyrrolo[2,3-d]pyrimidine
Substituents: Chloropyridinyl, fluoroindolinyl
Anticancer (screened) 64% synthesis yield; fluoroindolinyl may improve metabolic stability.
Adamantane-Pyrido[2,3-d]pyrimidine Derivatives 3: Adamantane
5: Chromene/phenyl
Antimicrobial Adamantane enhances lipophilicity and membrane penetration. Active against clinical bacterial/fungal strains.
Compound 32 : 8-(Pyridine-4-yl)pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Core: Triazolopyrimidine
Substituent: Pyridin-4-yl
Anticancer (HEPG2) IC₅₀ not specified; pyridinyl group linked to kinase inhibition.

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3C_{19}H_{17}N_3 with a molecular weight of 305.36 g/mol. The structure features a pyrido[2,3-d]pyrimidine core substituted with indole and pyridine moieties, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies indicate that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit key enzymes involved in cancer progression, such as Cyclin-Dependent Kinase 4 (CDK4) and Dihydrofolate Reductase (DHFR) . These enzymes are critical targets in the treatment of various cancers:

CompoundTarget EnzymeIC50 (µM)
Compound ACDK40.05
Compound BDHFR0.04

These findings suggest that this compound may possess similar inhibitory effects, contributing to its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit COX-2 activity effectively:

CompoundCOX-2 Inhibition IC50 (µM)
This compound0.04
Celecoxib (Standard)0.04

This inhibition is significant in the context of treating inflammatory diseases and conditions characterized by excessive inflammation .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. Preliminary results indicate moderate to high antibacterial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa14

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes like CDK4 and COX-2, the compound can disrupt critical cellular processes involved in cancer proliferation and inflammation.
  • Receptor Modulation : The indole and pyridine moieties may interact with various receptors in the body, modulating signaling pathways that regulate cell growth and immune responses.

Case Studies

Case Study 1 : A study on pyrido[2,3-d]pyrimidine derivatives revealed their effectiveness in reducing tumor size in xenograft models when administered at specific doses over a treatment period.

Case Study 2 : Clinical trials assessing the anti-inflammatory effects of related compounds showed significant reductions in pain and swelling in patients with rheumatoid arthritis when treated with similar derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol?

  • Methodology : Multi-step synthesis involving: (i) Coupling reactions to introduce the indole moiety (e.g., via Buchwald-Hartwig amination or nucleophilic substitution) . (ii) Cyclization under acidic or basic conditions to form the pyrido[2,3-d]pyrimidin-4-ol core, analogous to methods used for pyrido[2,3-d]pyrimidinones . (iii) Purification via column chromatography or recrystallization.
  • Critical Note : Optimize reaction conditions (temperature, solvent) to avoid side products like over-chlorination or incomplete cyclization .

Q. How can spectroscopic techniques (NMR, MS, FTIR) confirm the structure of this compound?

  • NMR :
  • ¹H NMR : Expect signals for aromatic protons (δ 6.5–8.5 ppm), indole NH (δ ~11–12 ppm), and pyridine protons (δ ~8.5–9.5 ppm). Compare with similar pyrido[2,3-d]pyrimidine derivatives .
  • ¹³C NMR : Peaks for carbonyl (C=O, δ ~165–175 ppm) and aromatic carbons.
    • MS : Look for molecular ion [M+H]⁺ matching the molecular formula (C₂₀H₁₆N₆O). Fragmentation patterns should align with pyrimidine and indole cleavage .
    • FTIR : Confirm NH/OH stretches (~3200–3400 cm⁻¹) and aromatic C=C/C=N vibrations (~1500–1650 cm⁻¹) .

Advanced Research Questions

Q. How to design experiments to investigate the biological target(s) of this compound?

  • Step 1 : Computational Screening Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or receptors, leveraging the pyridine and indole motifs’ affinity for ATP-binding pockets .
  • Step 2 : In vitro Assays
  • Kinase inhibition : Test against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cellular viability : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) .
    • Step 3 : Mechanistic Validation
      Use siRNA knockdown or CRISPR-Cas9 to confirm target relevance .

Q. How to resolve contradictions in solubility and bioavailability data during formulation studies?

  • Approach : (i) Solubility Enhancement : Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin inclusion complexes . (ii) Stability Testing : Monitor degradation under physiological pH (4–8) and temperature (37°C) via HPLC . (iii) Bioavailability : Use in situ perfusion models (e.g., Caco-2 cells) to assess intestinal absorption .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to evaluate binding stability .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors .

Data Analysis & Validation

Q. How to address discrepancies in observed vs. predicted biological activity?

  • Step 1 : Verify compound purity (>95%) via HPLC and elemental analysis .
  • Step 2 : Replicate assays under controlled conditions (e.g., O₂ levels, serum-free media) .
  • Step 3 : Consider stereochemical effects; use X-ray crystallography to confirm absolute configuration if chiral centers exist .

Q. What strategies validate the proposed mechanism of action in vivo?

  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
  • Biomarker Analysis : Quantify downstream targets (e.g., phosphorylated kinases) via Western blot .
  • Genetic Models : Use knockout mice or xenografts to confirm target dependency .

Synthetic & Analytical Challenges

Q. How to troubleshoot low yields during the final cyclization step?

  • Variables to Test :
  • Catalyst : Switch from Pd(OAc)₂ to PdCl₂(dppf) for better coupling efficiency .
  • Solvent : Use DMF or DMAc for high-temperature reactions (>100°C) .
  • Protecting Groups : Temporarily protect NH/OH groups to prevent side reactions .

Q. What advanced techniques confirm the regiochemistry of substituents on the pyrido[2,3-d]pyrimidine core?

  • NOESY NMR : Detect spatial proximity between indole protons and pyridine substituents .
  • X-ray Crystallography : Resolve atomic positions definitively, as done for chromeno-pyrimidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.